Home > Products > Screening Compounds P2407 > 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine -

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Catalog Number: EVT-11870244
CAS Number:
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Source

The compound can be synthesized through various chemical reactions involving pyrazole and morpholine derivatives. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in research and development.

Classification

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is classified under:

  • Chemical Family: Pyrazole derivatives
  • Functional Groups: Amine, carbonyl, morpholine
Synthesis Analysis

Methods

The synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves the following steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction of hydrazine with a suitable carbonyl compound to form a pyrazole.
  2. Introduction of Morpholine: Morpholine can be introduced through a nucleophilic substitution reaction, where morpholine reacts with an activated carbonyl group on the pyrazole.
  3. Methylation: The methyl group is added to the nitrogen atom on the pyrazole ring, usually via a methylating agent such as methyl iodide.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., bases like sodium hydride) to facilitate the reactions efficiently. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

Key structural data:

  • Molecular Weight: Approximately 234.25 g/mol
  • Boiling Point: Not extensively documented but estimated based on similar compounds.
  • Solubility: Soluble in polar organic solvents.
Chemical Reactions Analysis

Reactions

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions typical for amines and carbonyl compounds:

  1. Acid-base Reactions: The amine group can act as a base, reacting with acids to form salts.
  2. Nucleophilic Substitution: The morpholine group allows for further functionalization through nucleophilic attack on electrophiles.
  3. Condensation Reactions: The presence of carbonyl groups enables condensation reactions with other amines or alcohols.

Technical Details

These reactions are generally performed under controlled conditions to optimize yields and minimize by-products. Reaction monitoring can be conducted using Thin Layer Chromatography (TLC).

Mechanism of Action

Process

The mechanism of action for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is primarily linked to its interaction with biological targets, potentially involving enzyme inhibition or receptor modulation.

  1. Binding Affinity: The morpholine moiety may enhance binding affinity to target proteins, while the pyrazole ring contributes to biological activity through hydrogen bonding and hydrophobic interactions.
  2. Signal Transduction: Upon binding to its target, it may alter signal transduction pathways, leading to physiological effects relevant in therapeutic contexts.

Data

Studies indicate that compounds with similar structures often exhibit anti-inflammatory or analgesic properties, suggesting potential therapeutic applications for this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
Introduction: Rational Design and Pharmacophoric Significance of Pyrazole-Morpholine Hybrids

Structural Motifs in Kinase Inhibitor Development: Role of Pyrazole and Morpholine Scaffolds

The pyrazole ring system has emerged as a privileged scaffold in kinase inhibitor design due to its versatile hydrogen bonding capabilities, aromatic character, and synthetic tractability. Within ATP-binding sites, the pyrazole nitrogens frequently serve as hydrogen bond acceptors or donors with hinge region residues, while its aromatic system engages in π-stacking interactions. Specifically, the 1H-pyrazole-3-amine configuration in 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine provides a hydrogen bond donor-acceptor pair that mimics the adenine motif of ATP, enabling competitive displacement from kinase catalytic domains [2] [4]. Density functional theory studies reveal that the pyrazole ring's electron density distribution facilitates charge transfer interactions with conserved lysine residues in kinase active sites, contributing to binding affinity [2].

The morpholine ring system contributes distinct physicochemical advantages to kinase inhibitors:

  • Polarity modulation: The oxygen atom provides a hydrogen bond acceptor while maintaining substantial hydrophobic character
  • Conformational restraint: The saturated six-membered ring reduces rotational freedom, potentially improving selectivity
  • Solubility enhancement: The heteroatom increases water solubility compared to purely carbocyclic systems
  • Metabolic stability: The ring resists oxidative metabolism, improving pharmacokinetic profiles [7]

When incorporated as a morpholin-4-ylcarbonyl unit, this moiety exhibits additional functionality. The carbonyl group serves as a hydrogen bond acceptor and introduces planarity between the pyrazole and morpholine rings. Computational models indicate that the morpholine oxygen participates in n→π* interactions with the carbonyl group, stabilizing a planar conformation that optimizes binding to flat enzyme active sites [2]. This planarization may enhance complementarity with kinase hydrophobic regions while positioning the morpholine oxygen for water-mediated hydrogen bonds at the solvent interface.

Table 1: Key Physicochemical Properties of Pyrazole and Morpholine Scaffolds in Kinase Inhibitors

ScaffoldHydrogen Bond CapacityAromatic CharacterElectron Density FeaturesCommon Binding Interactions
PyrazoleDonor: 1 (NH)Acceptor: 2 (N atoms)Delocalized π-systemDipole moment ~2.5 DPolarizability ~8.5 ųHinge region H-bondsπ-stacking with Phe residuesHydrophobic pocket occupancy
MorpholineAcceptor: 1 (O)Non-aromaticDipole moment ~4.5 DPolarizability ~7.8 ųSolvent-front H-bondsVan der Waals contactsWater-mediated interactions
Morpholin-4-ylcarbonylAcceptor: 2 (O atoms)Planar amide conjugationResonance stabilization energy ~20 kcal/molBack pocket H-bondsConformational constraintHydrophobic cleft adaptation

Historical Evolution of 1H-Pyrazole-3-amine Derivatives in Targeted Cancer Therapy

The therapeutic application of 1H-pyrazole-3-amine derivatives in oncology represents a deliberate progression from early non-selective cytotoxic agents to modern targeted therapies. Initial exploration focused on simple 3-aminopyrazole derivatives as nucleotide mimetics, capitalizing on their structural similarity to purine bases. This foundational work established the 3-aminopyrazole moiety as a versatile pharmacophore capable of diverse target engagements. The evolutionary trajectory advanced significantly with the discovery that 3-aminopyrazole could serve as an effective hinge-binding motif in kinase inhibition, particularly when combined with complementary structural elements [4].

The development pathway has followed three key phases:

  • First-generation derivatives: Simple alkyl/aryl-substituted pyrazoles with moderate kinase affinity but limited selectivity
  • Second-generation hybrids: Incorporation of pyrimidine, quinoline, or other heterocyclic extensions to enhance target engagement
  • Third-generation conjugates: Strategic fusion with solubilizing groups and steric directing elements to address resistance mutations

Landmark compounds in this evolution include crizotinib, which demonstrated the clinical viability of pyrazole-containing kinase inhibitors in anaplastic lymphoma kinase rearrangement-positive non-small cell lung cancer [3]. Subsequent research revealed that substitution at the pyrazole 4-position significantly modulated kinase selectivity profiles. This discovery directly informed the design rationale for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, wherein the morpholinylcarbonyl group was incorporated to address the hydrophobic region II of kinases while maintaining solubility [2] [6].

The historical progression of pyrazole-3-amine derivatives reflects an increasing sophistication in molecular design:

  • 1990s-2000s: Exploration of pyrazole as adenine mimetics with empirical optimization
  • 2000-2010: Structural biology-guided design utilizing kinase co-crystal structures
  • 2010-present: Hybridization strategies to overcome resistance and improve brain penetration

Table 2: Evolution of Pyrazole-3-amine Derivatives in Kinase-Targeted Cancer Therapy

GenerationRepresentative CompoundsKey Structural FeaturesTarget KinasesClinical Impact
First Generation3-(Trifluoromethyl)-1H-pyrazol-4-amine derivativesMinimal substitution at C4 positionBroad-spectrum inhibitionEstablished pyrazole-3-amine as viable hinge binder
Second GenerationCrizotinib, ErdafitinibHalogenated aryl extensions at C4Bicyclic systems at N1ALK, FGFR, METFDA-approved therapies for specific cancer subtypes
Third Generation1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amineAdvanced PROTAC conjugatesPolar substituents at C4Morpholinylcarbonyl groupTernary complex-forming elementsBRAFV600E, CDK16, JNK isoformsE3 ligase recruitmentOvercoming resistance mutationsEnhanced isoform selectivityTissue-penetrating capability

Pharmacophoric Rationale for Morpholin-4-ylcarbonyl Substitution in ATP-Competitive Inhibition

The incorporation of the morpholin-4-ylcarbonyl group at the pyrazole 4-position represents a sophisticated structural solution to multiple challenges in kinase inhibitor design. This moiety functions as a multifunctional pharmacophore element that simultaneously addresses target engagement, physicochemical properties, and conformational optimization. X-ray crystallographic analyses of related compounds reveal that the carbonyl oxygen forms critical hydrogen bonds with catalytic residues in the kinase active site, particularly with conserved aspartate residues in the DFG motif (Asp-Phe-Gly) [2] [7]. This interaction anchors the inhibitor in the ATP-binding cleft while the morpholine ring extends toward solvent-exposed regions, providing optimal orientation for additional interactions.

The stereoelectronic properties of the morpholin-4-ylcarbonyl group confer distinct advantages:

  • Planarity enforcement: Conjugation between the carbonyl and pyrazole ring creates a coplanar system that complements the flat geometry of kinase ATP-binding sites
  • Hydrophobic-lipophilic balance: The morpholine ring provides both hydrophobic surface area and a polar oxygen atom, enabling adaptation to diverse microenvironments within binding pockets
  • Steric directionality: The N-methyl group on the pyrazole ring prevents undesired binding conformations through steric interference, effectively directing the morpholinylcarbonyl group toward optimal interaction regions [2]

Structure-activity relationship (SAR) studies demonstrate that modification of the morpholin-4-ylcarbonyl group significantly impacts kinase inhibitory activity. Comparative analyses show that replacement with smaller groups (e.g., acetyl) reduces potency by 10-50 fold across multiple kinase targets, while bulkier substituents (e.g., piperidinylcarbonyl) diminish cellular permeability. The morpholine-derived system achieves an optimal balance of steric bulk and polarity, as evidenced by its superior ligand efficiency metrics [2] [9].

The morpholin-4-ylcarbonyl substitution enables dual targeting capabilities by simultaneously engaging:

  • Catalytic residues: Through hydrogen bonding via the carbonyl oxygen
  • Hydrophobic pockets: Through van der Waals contacts with the morpholine methylene groups
  • Solvent interface: Through water-mediated hydrogen bonds at the morpholine oxygen

This multifunctional binding capacity explains the compound's efficacy against structurally diverse kinase targets, including BRAFV600E, CDK16, and JNK isoforms [3] [6] . The carbonyl group additionally serves as a synthetic handle for further derivatization, enabling the creation of proteolysis-targeting chimeras (PROTACs) that exploit the E3 ubiquitin ligase recruitment potential of the morpholine oxygen [2].

Table 3: Impact of C4-Substituents on Pyrazole-3-amine Kinase Inhibitory Activity

C4-SubstituentHydrogen Bond Donor/Acceptor CapacityTopological Polar Surface Area (Ų)BRAFV600E IC₅₀ (μM)CDK16 IC₅₀ (μM)Cellular Permeability (PAMPA × 10⁻⁶ cm/s)
Unsubstituted2 HBD, 2 HBA63.8>10>1015.2
Acetyl2 HBD, 3 HBA75.31.272.868.7
Piperidin-1-ylcarbonyl2 HBD, 3 HBA66.40.580.915.3
Morpholin-4-ylcarbonyl2 HBD, 4 HBA85.30.009*0.033*12.1
Dimethylaminocarbonyl2 HBD, 3 HBA68.90.230.4710.6

*Values extrapolated from structural analogues in [2]

Properties

Product Name

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

IUPAC Name

(3-amino-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C9H14N4O2/c1-12-6-7(8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

SEDZCUTXSGXDKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.